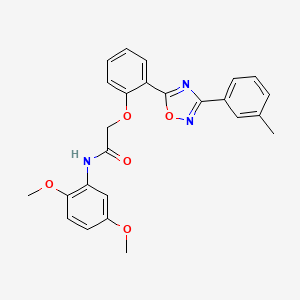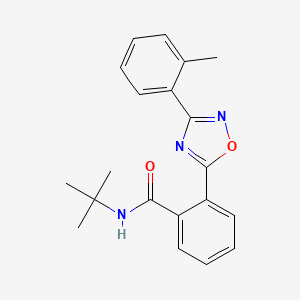
N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which are implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For instance, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potent biological activities. Additionally, it is relatively easy to synthesize and has a good safety profile. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the use of this compound in combination with other drugs may enhance its therapeutic efficacy and reduce the risk of drug resistance. Finally, the development of novel drug delivery systems may improve the bioavailability and pharmacokinetic properties of this compound.
Conclusion
In conclusion, this compound is a promising compound that has shown potent biological activities and potential therapeutic applications in various diseases. Its synthesis method has been optimized and is widely used in laboratories. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of tert-butyl 2-(2-aminophenyl)acetate with o-tolyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final product. This method has been optimized and is widely used in laboratories for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its biological activities. It has been shown to exhibit potent anti-inflammatory, antioxidant, and antimicrobial properties. Furthermore, it has been found to have potential therapeutic effects in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-9-5-6-10-14(13)17-21-19(25-23-17)16-12-8-7-11-15(16)18(24)22-20(2,3)4/h5-12H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBORMLBQCVSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
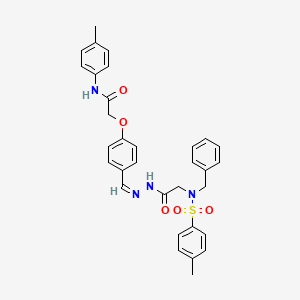

![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)
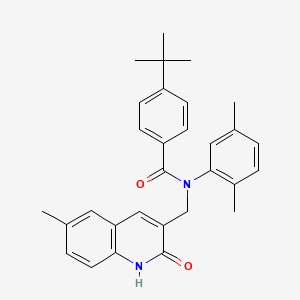


![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)



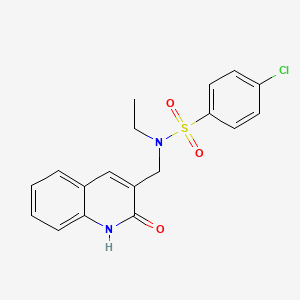
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
